N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with a multifaceted structure that makes it interesting for scientific research. Its unique chemical architecture comprises a triazine ring, a dihydrobenzo dioxine, and a fluorinated benzene derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:
Preparation of 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-one: : This step involves the reaction of appropriate fluorinated benzene precursors with nitrating agents, followed by cyclization and oxidation to form the triazine ring.
Formation of the dihydrobenzo dioxine scaffold: : This involves the reaction of catechol derivatives with formaldehyde under acidic conditions to form the dioxine ring.
Coupling reaction: : The final step involves the coupling of the two fragments using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically at the triazine ring or the benzo dioxine moiety.
Reduction: : Reduction reactions can target the carbonyl groups within the structure, often leading to the formation of hydroxyl derivatives.
Substitution: : The fluorine atom is particularly reactive in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Sodium methoxide, ammonia for nucleophilic aromatic substitution.
Major Products
The primary products formed from these reactions are hydroxylated or amino derivatives of the original compound, depending on the conditions and reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Utilized as an intermediate in the synthesis of other complex organic molecules.
Catalysis: : Its unique structure makes it a candidate for use as a ligand in catalysis.
Biology and Medicine
Drug Design: : Investigated for potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Markers: : Studied for its interactions with biological markers in disease research.
Industry
Material Science:
Agriculture: : Possible use in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism by which N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors, such as kinase inhibitors or GPCR (G-protein-coupled receptors).
Pathways: : Modulating pathways related to cell signaling, proliferation, and apoptosis. The compound's fluorine atom plays a crucial role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
N-(2-(6-methyl-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Uniqueness
Fluorine Substitution: : The presence of a fluorine atom enhances lipophilicity and membrane permeability, often leading to increased biological activity.
Structural Complexity: : The combination of triazine and dioxine scaffolds provides unique steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4/c19-11-5-6-13-12(9-11)18(25)23(22-21-13)8-7-20-17(24)16-10-26-14-3-1-2-4-15(14)27-16/h1-6,9,16H,7-8,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCALLRPUVBNZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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